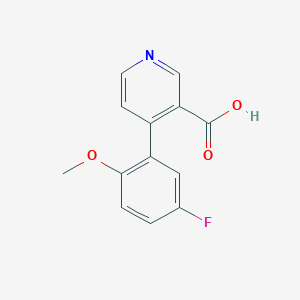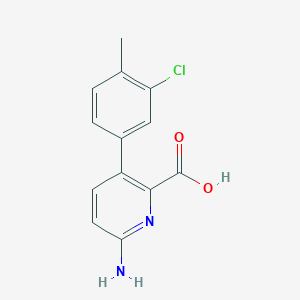
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, or 5-Chloromethyl-2-methylpyridine (CMM), is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound belonging to the pyridine family of molecules and has a molecular weight of 181.58. CMM is a white crystalline solid that is soluble in water and insoluble in most organic solvents. It has a melting point of 75-77°C and a boiling point of 293-295°C. CMM is used in a variety of scientific research applications, including biochemical, physiological, and toxicological studies.
作用機序
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to act as a pro-oxidant, meaning that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS production can lead to oxidative stress and cell death. 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has also been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to act as an agonist of the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of ROS in cells, leading to oxidative stress and cell death. 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has also been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to act as an agonist of the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
The use of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high purity of 95%. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% is stable and can be stored for extended periods of time. Its small molecular weight and hydrophilic nature also make it ideal for use in aqueous solutions.
However, the use of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% in laboratory experiments also has some limitations. Due to its pro-oxidant properties, it can lead to oxidative stress and cell death. Additionally, its ability to inhibit the activity of certain enzymes can lead to unintended consequences.
将来の方向性
There are a variety of potential future directions for research involving 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%. These include further studies on the effects of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% on vascular smooth muscle cells and cardiomyocytes, as well as studies on the effects of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% on the development of neural cells and human embryonic stem cells. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%, such as its ability to regulate glucose and lipid metabolism. Finally, additional studies could be conducted to explore the potential toxicity of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% and its effects on other organs and systems.
合成法
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% can be synthesized via a multi-step process. The first step involves the reaction of 3-chloro-2-methylphenol with anhydrous ammonia in aqueous ethanol to form 2-(3-chloro-2-methylphenyl)pyridine. This intermediate is then reacted with 5-hydroxypyridine in the presence of sodium hydroxide to form 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%. This process has been reported to yield 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% with a purity of 95%.
科学的研究の応用
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical, physiological, and toxicological studies. It has been used to study the effects of nitric oxide on vascular smooth muscle cells, as well as to study the effects of hypoxia on the development of cardiomyocytes. 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has also been used to study the effects of oxidative stress on the development of neural cells. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been used to study the effects of environmental pollutants on the development of human embryonic stem cells.
特性
IUPAC Name |
6-(3-chloro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-10(3-2-4-11(8)13)12-6-5-9(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFUHNBFXUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692584 |
Source


|
| Record name | 6-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-25-3 |
Source


|
| Record name | 6-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














